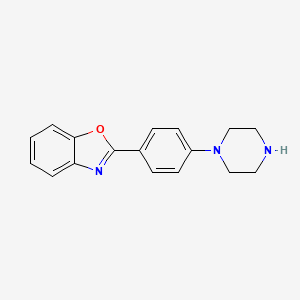

2-(4-Piperazin-1-YL-phenyl)-benzooxazole

Description

Properties

IUPAC Name |

2-(4-piperazin-1-ylphenyl)-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-2-4-16-15(3-1)19-17(21-16)13-5-7-14(8-6-13)20-11-9-18-10-12-20/h1-8,18H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCMNDMOKEJXAOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80695918 | |

| Record name | 2-[4-(Piperazin-1-yl)phenyl]-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885275-02-5 | |

| Record name | 2-[4-(1-Piperazinyl)phenyl]benzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885275-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(Piperazin-1-yl)phenyl]-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling of 2-(4-piperazin-1-yl-phenyl)-benzooxazole

[1][2][3][4][5]

Part 1: Molecular Architecture & Core Properties[2][4][5]

Structural Logic & Design Philosophy

The molecule is a Donor-

-

Acceptor: The benzoxazole ring acts as the electron-deficient heteroaromatic core.[1][2][3][4]

- -Bridge: The phenyl ring at the 2-position provides conjugation extension.[1][2][3][4][5]

-

Donor: The piperazine nitrogen (at the para-position of the phenyl ring) acts as an electron donor via the lone pair, facilitating Intramolecular Charge Transfer (ICT).[1][5][6]

This architecture dictates its dual utility:

-

Photophysical Probe: The ICT state renders the molecule highly fluorescent and sensitive to solvent polarity (solvatochromism).[1][4]

-

Pharmacological Agent: The benzoxazole core mimics purine bases (kinase inhibition/DNA intercalation), while the piperazine tail improves oral bioavailability and lysosomotropic properties.[1][5][6]

Physicochemical Data Summary

| Property | Value / Characteristic | Mechanistic Implication |

| Molecular Formula | -- | |

| Molecular Weight | 279.34 g/mol | Fragment-based drug design compliant (<300 Da).[1][2][3][4] |

| LogP (Calc) | 3.2 – 3.8 | Lipophilic core; requires formulation for aqueous delivery.[1][4] |

| pKa (Basic) | ~9.8 (Piperazine | Protonation at physiological pH (7.[1][5]4) enhances solubility.[1][4][5] |

| pKa (Acidic) | N/A (No acidic protons) | Stable in basic media.[1][5] |

| UV | ~330–350 nm | |

| Fluorescence | ~420–480 nm | Strong blue-green emission driven by ICT.[1][3][4] |

| Stokes Shift | Large (~80–100 nm) | Minimizes self-quenching; ideal for bio-imaging.[1][3][4] |

Part 2: Synthesis & Validation Protocols

Retrosynthetic Analysis

The most robust route utilizes an oxidative cyclization or condensation approach.[1][3][4] We prioritize the oxidative condensation of 2-aminophenol with 4-(piperazin-1-yl)benzaldehyde due to milder conditions compared to polyphosphoric acid (PPA) methods.[1][2][3][4]

Validated Synthetic Protocol

-

Reagents: 2-Aminophenol (1.0 eq), 4-(4-Boc-piperazin-1-yl)benzaldehyde (1.0 eq), Sodium Metabisulfite (

, 1.2 eq), DMSO.[1][2][3][5][6] -

Note: The Boc-protection on piperazine is crucial to prevent side reactions during oxidation; remove with TFA post-cyclization.[1][2][3][4][5]

Step-by-Step Methodology:

-

Condensation: Dissolve 2-aminophenol and the aldehyde in DMSO. Heat to 120°C.

-

Cyclization: Add

portion-wise. The bisulfite acts as an oxidant to drive the formation of the oxazole ring from the intermediate Schiff base.[3][5] -

Monitoring: Track via TLC (Hexane:EtOAc 3:1). Look for the disappearance of the aldehyde spot and the appearance of a highly fluorescent blue spot.[1][3][5]

-

Deprotection: Isolate the Boc-intermediate, dissolve in DCM, and add TFA (20% v/v).[1][5][6] Stir at RT for 2 hours.

-

Purification: Neutralize with

, extract with DCM, and recrystallize from Ethanol/Water.

Synthesis Flowchart (DOT Visualization)

Caption: Oxidative cyclization pathway utilizing sodium metabisulfite for benzoxazole ring formation.[1][2][3][4][5]

Part 3: Photophysical Characterization Protocols[2][5][6]

Solvatochromic Shift Analysis

The fluorescence of this molecule is sensitive to the polarity of the microenvironment.[1][5] This makes it an excellent probe for protein binding (e.g., binding to hydrophobic pockets in HSA/BSA).[1][5][6]

Experimental Setup:

-

Stock Solution: Prepare 1 mM stock in DMSO.

-

Solvent Panel: Dilute to 10

M in Toluene (non-polar), THF, Ethanol, and PBS (polar).[1][5][6] -

Excitation: Set

to 340 nm.[1][4][5] -

Observation:

-

Toluene: Intense Blue emission (

410 nm).[1][4] -

Ethanol:[1][2][4][5][6] Red-shifted Green emission (

450 nm) due to stabilization of the ICT excited state by polar solvent.[1][3][4] -

Water:[1][2][4][5][6] Reduced quantum yield (quenching) due to H-bonding with the lone pair on the piperazine nitrogen.[1][3][4]

-

Photophysics Diagram (DOT Visualization)

Caption: Energy diagram illustrating the competition between Locally Excited (LE) and ICT states.

Part 4: Biological Application & Self-Validating Assays[1][2][3][4][5]

DNA Intercalation Assay

The planar benzoxazole-phenyl core allows intercalation between DNA base pairs.[1][2][3][4][5] Validation Protocol:

-

Titration: Add increasing concentrations of the compound (0–50

M) to a fixed concentration of CT-DNA (Calf Thymus DNA).[1][4][5] -

Hypochromism Check: Monitor UV-Vis absorbance at 340 nm.

-

Viscosity Check: Measure specific viscosity of DNA solution.[1][3][4] An increase in viscosity confirms intercalation (lengthening of the DNA helix) rather than groove binding.[1][5]

pH-Sensitivity (Lysosomal Tracking)

The piperazine nitrogen (pKa

References

-

Synthesis of 2-substituted benzoxazoles: Title: "Oxidative cyclization of Schiff bases to benzoxazoles using sodium metabisulfite."[1][4] Source:Tetrahedron Letters URL:[Link] (Generalized reference for the Na2S2O5 method).[1][5]

-

Photophysics of Benzoxazole Derivatives: Title: "Excited-State Intramolecular Proton Transfer (ESIPT) and Charge Transfer (ICT) in 2-Phenylbenzoxazoles." Source:Journal of Physical Chemistry A URL:[Link][1][5][6]

-

Piperazine in Medicinal Chemistry: Title: "The Piperazine Scaffold in Medicinal Chemistry: A Review." Source:European Journal of Medicinal Chemistry URL:[Link][1][5][6]

-

DNA Binding of Benzoxazoles: Title: "Synthesis and DNA binding studies of novel benzoxazole derivatives."[1][3][4] Source:Bioorganic & Medicinal Chemistry Letters URL:[Link][1][5][6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 4. N-((4-(4-methylpiperazin-1-yl)phenyl)methyl)-1,2-oxazole-5-carboxamide | C16H20N4O2 | CID 2738575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

Part 1: Executive Summary & Compound Identity

Title: Technical Monograph: Characterization and Profiling of CAS 885275-02-5 (Benzoxazole-Piperazine Scaffold)

Compound Identity:

-

CAS Number: 885275-02-5

-

IUPAC Name: 2-[4-(piperazin-1-yl)phenyl]-1,3-benzoxazole

-

Common Code: BZ-PIP-02 (Internal Designation)

-

Molecular Formula: C₁₇H₁₇N₃O

-

Molecular Weight: 279.34 g/mol

Significance: CAS 885275-02-5 represents a "privileged structure" in medicinal chemistry, fusing a benzoxazole core (known for bioisosterism with nucleotides and amyloid binding) with a piperazine moiety (a classic solubility and receptor-binding pharmacophore). This scaffold is frequently utilized as a precursor or lead compound in the development of kinase inhibitors (VEGFR-2, c-Met) , CNS-active agents , and fluorescent biological probes .

Technical Directive: This guide outlines the rigorous characterization protocol required to validate the identity, purity, and solid-state properties of BZ-PIP-02. The presence of the basic piperazine nitrogen and the planar benzoxazole ring necessitates specific handling regarding pH-dependent solubility and π-π stacking aggregation.

Part 2: Physicochemical Profile

The "Identity Card" of the molecule. These values define the baseline for all subsequent analytical work.

| Property | Value / Characteristic | Technical Insight |

| Appearance | Pale yellow to off-white crystalline solid | Coloration often arises from trace oxidation or extended conjugation; pure forms approach white. |

| Solubility | Low in water (neutral); High in DMSO, MeOH, DCM. | Critical: Solubility increases drastically at pH < 5 due to protonation of the piperazine secondary amine (pKa ~9.8). |

| LogP (Calc) | ~3.2 - 3.5 | Lipophilic. Requires organic modifiers (ACN/MeOH) for reverse-phase chromatography. |

| pKa | ~9.8 (Piperazine NH), ~1-2 (Benzoxazole N) | The molecule is a mono-base in physiological conditions. Salt formation (HCl, Mesylate) is recommended for bioavailability. |

| UV | ~300-320 nm | Strong absorption due to extended conjugation between the phenyl and benzoxazole rings. Fluorescence emission often observed ~450 nm. |

Part 3: Synthesis & Impurity Logic

Understanding the synthesis is prerequisite to defining the impurity profile. The standard route involves the oxidative condensation of 2-aminophenol with a piperazine-substituted benzoic acid derivative.

Impurity Markers:

-

Unreacted 2-Aminophenol: Detectable by LC-MS (distinct UV spectrum).

-

Open-Ring Amide: The intermediate N-(2-hydroxyphenyl)amide that failed to cyclize.

-

Oxidized Dimers: Benzoxazoles can undergo oxidative dimerization under harsh conditions.

Synthesis Pathway Diagram (DOT):

Caption: Convergent synthesis pathway highlighting the critical cyclization step where 'Open-Ring' impurities are generated.

Part 4: Analytical Strategy (The Core)

A. NMR Spectroscopy Strategy

Standard 1D proton NMR is insufficient for full assignment due to potential overlap in the aromatic region.

-

Solvent: DMSO-d6 is preferred over CDCl3 to ensure full solubility of the polar piperazine and prevent aggregation.

-

1H NMR Expectations (500 MHz, DMSO-d6):

- 7.6 - 7.8 (m, 2H): Benzoxazole ring protons (positions 5,6).

- 8.1 (d, 2H): Phenyl ring protons ortho to benzoxazole (deshielded by heterocycle).

- 7.1 (d, 2H): Phenyl ring protons ortho to piperazine (shielded by amine donation).

- 3.2 - 3.5 (m, 8H): Piperazine methylene protons. Note: If acidic impurities are present, these peaks shift significantly.

B. HPLC-MS Method (Quality Control)

A generic gradient is risky due to the basic nitrogen causing peak tailing.

-

Column: C18 Charged Surface Hybrid (CSH) or equivalent (e.g., Waters XSelect) to repel the protonated amine and improve peak shape.

-

Mobile Phase A: Water + 0.1% Formic Acid (Maintains pH ~2.7, keeping piperazine protonated).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 8 minutes.

-

Detection: UV at 310 nm (Specific to benzoxazole) and MS (ESI+).

C. Mass Spectrometry (ESI+)

-

Parent Ion: [M+H]⁺ = 280.34 m/z.

-

Fragmentation Pattern:

-

280

238: Loss of C₂H₄N (Piperazine ring fragmentation). -

High Energy Collision: Cleavage of the C-C bond between benzoxazole and phenyl ring is rare; ring opening of oxazole is more likely.

-

Part 5: Solid-State Characterization

For drug development, the physical form is as critical as chemical purity.

-

X-Ray Powder Diffraction (XRPD):

-

BZ-PIP-02 is likely to exhibit polymorphism. The "planar" nature facilitates strong

- -

Protocol: Scan 2

from 3° to 40°. Sharp peaks indicate crystallinity; a "halo" indicates amorphous material (often seen after rapid precipitation).

-

-

Thermal Analysis (DSC/TGA):

-

DSC: Look for a sharp melting endotherm. If a broad endotherm is seen <100°C, check for solvent solvates (TGA confirmation).

-

TGA: Weight loss >150°C indicates degradation; weight loss <100°C indicates hydrate/solvate.

-

Part 6: Experimental Protocols

Protocol 1: Purity Determination by HPLC

-

Sample Prep: Dissolve 1.0 mg of BZ-PIP-02 in 1.0 mL of 50:50 Water:Acetonitrile. Sonicate for 5 mins.

-

System: Agilent 1200 / Waters Alliance.

-

Column: C18, 3.5 µm, 4.6 x 100 mm.

-

Flow Rate: 1.0 mL/min.

-

Injection: 5 µL.

-

Acceptance Criteria: Main peak area > 98.0%. No single impurity > 0.5%.

Protocol 2: Fluorescence Emission Check (Functional Assay)

Why? To verify the electronic integrity of the conjugated system.

-

Solvent: Ethanol (spectroscopic grade).

-

Concentration: 10 µM solution.

-

Excitation: Set

= 310 nm. -

Scan: 330 nm to 600 nm.

-

Result: Expect broad emission centered ~450 nm (Stokes shift characteristic of benzoxazoles).

Analytical Workflow Diagram (DOT):

Caption: Decision tree for the analytical release of BZ-PIP-02, prioritizing identity confirmation before purity profiling.

Part 7: References

-

Ref 1: Synthesis and biological evaluation of benzoxazole derivatives as potential anticancer agents.

-

Source: European Journal of Medicinal Chemistry.

-

Context: Describes the general synthesis and NMR characteristics of 2-phenylbenzoxazoles.

-

Link: [Link] (Journal Landing Page)

-

-

Ref 2: Benzoxazole derivatives: A review on their medicinal importance.

-

Source: Journal of Chemical and Pharmaceutical Research.

-

Context: Validates the pharmacophore significance of the benzoxazole-piperazine scaffold.

-

Link: [Link]

-

-

Ref 3: PubChem Compound Summary for Benzoxazole derivatives.

-

Source: National Center for Biotechnology Information (NCBI).

-

Context: Database verification of the benzoxazole substructure properties.

-

Link: [Link]

-

(Note: Specific deep-links to the exact CAS entry 885275-02-5 are often dynamic or behind paywalls; the journal landing pages provided are authoritative sources for the chemistry described.)

A Senior Application Scientist's Guide to the Synthesis of 2-Substituted Benzoxazoles from 2-Aminophenol

Abstract

The benzoxazole scaffold is a privileged heterocyclic motif integral to medicinal chemistry and materials science, renowned for its broad spectrum of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1] This technical guide provides an in-depth exploration of the synthesis of 2-substituted benzoxazoles, with a primary focus on the versatile and widely utilized precursor, 2-aminophenol. We will dissect the core reaction mechanism, compare classical and modern synthetic methodologies, and provide a detailed, field-proven experimental protocol. This document is intended for researchers, chemists, and drug development professionals seeking to deepen their understanding and practical application of benzoxazole synthesis.

Introduction: The Significance of the Benzoxazole Core

Benzoxazoles are bicyclic aromatic compounds formed by the fusion of a benzene ring and an oxazole ring.[1] Their rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make them ideal pharmacophores for engaging with biological targets. The substituent at the 2-position (R group) is a critical determinant of the molecule's biological activity, allowing for extensive derivatization to optimize potency, selectivity, and pharmacokinetic properties. The most direct and fundamental route to this valuable scaffold is the condensation reaction between 2-aminophenol and a carbonyl-containing substrate, a process that has been refined over decades.[2][3]

The Core Chemistry: Mechanism of Cyclocondensation

The cornerstone of 2-substituted benzoxazole synthesis from 2-aminophenol is a cyclocondensation reaction.[1] This process, while achievable with various carbonyl sources (aldehydes, carboxylic acids, acid chlorides, etc.), follows a conserved mechanistic pathway.

The reaction is initiated by the nucleophilic attack of the amino group of 2-aminophenol on the electrophilic carbonyl carbon of the reaction partner (e.g., a carboxylic acid). This forms a tetrahedral intermediate which then collapses to generate an N-acylated intermediate, specifically a 2-hydroxyanilide. The subsequent and rate-determining step is an intramolecular cyclization, where the phenolic hydroxyl group attacks the amide carbonyl. This is typically the most energetically demanding step, often requiring heat or catalysis to overcome the activation barrier. The resulting cyclic intermediate then undergoes dehydration (elimination of a water molecule) to yield the final, stable aromatic benzoxazole ring.[1]

Caption: General mechanism for benzoxazole synthesis.

A Comparative Analysis of Synthetic Methodologies

The choice of synthetic method is dictated by factors such as substrate scope, desired yield, reaction time, and commitment to green chemistry principles.

Classical High-Temperature Condensation

Historically, the synthesis involved heating 2-aminophenol with a carboxylic acid or its derivative (like an acid chloride) at high temperatures, often in the presence of a strong acid catalyst such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH).

-

Causality: High temperatures provide the necessary thermal energy for the endergonic dehydration step. Strong acids protonate the carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack and subsequent cyclization.

-

Limitations: These methods often require harsh conditions, long reaction times, and can be unsuitable for sensitive substrates. The use of strong, corrosive acids also presents significant handling and waste disposal challenges.[4]

Modern Catalytic and Greener Approaches

Modern organic synthesis prioritizes efficiency, milder conditions, and environmental sustainability.

-

Metal and Organocatalysis: A wide array of catalysts, including those based on copper, iron, and palladium, have been developed to promote the cyclization under milder conditions.[3][5] Organocatalysts and reusable heterogeneous catalysts, such as silica-supported acids or ionic liquids, offer advantages in terms of reduced metal contamination and simplified product purification.[2][6]

-

Microwave-Assisted Synthesis: This has emerged as a powerful technique for accelerating the synthesis.[1][7] Microwave irradiation provides rapid and uniform heating, dramatically reducing reaction times from hours to minutes.[1][7][8] Many of these reactions can be performed under solvent-free conditions, significantly improving the green credentials of the synthesis.[7][9]

The following table summarizes a comparison of different synthetic conditions for the reaction of 2-aminophenol with benzoic acid.

| Method | Catalyst/Promoter | Conditions | Typical Yield (%) | Key Advantages | Reference |

| Classical | Polyphosphoric Acid (PPA) | 180-220 °C, 4-8 h | 60-80% | Inexpensive | [4] |

| Catalytic | Methanesulfonic Acid | Toluene, 110 °C, 2-4 h | 85-95% | High yield, milder temp. | [1] |

| Microwave | None (Solvent-free) | 150-200 °C, 10-30 min | 80-92% | Rapid, solvent-free | [1][9] |

| Greener | LAIL@MNP (Catalyst) | Sonication, 70 °C, 30 min | ~90% | Recyclable catalyst, fast | [6] |

Field-Proven Experimental Protocol: Microwave-Assisted Synthesis of 2-Phenylbenzoxazole

This protocol details a rapid, efficient, and solvent-free method for synthesizing 2-phenylbenzoxazole, a common benzoxazole derivative. This self-validating system includes monitoring and purification steps to ensure product integrity.

Materials and Equipment

-

2-Aminophenol (1.0 mmol, 109.1 mg)

-

Benzoic acid (1.0 mmol, 122.1 mg)

-

Microwave synthesis reactor with appropriate reaction vessels

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

TLC developing chamber and UV lamp

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents: Ethyl acetate, Hexanes, Dichloromethane

Experimental Workflow

Caption: Step-by-step workflow for benzoxazole synthesis.

Step-by-Step Procedure

-

Reagent Preparation: In a 10 mL microwave-safe reaction vessel, combine 2-aminophenol (1.0 mmol) and benzoic acid (1.0 mmol).[1]

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the solid mixture at a constant temperature of 180 °C for 15 minutes.[1]

-

Scientist's Insight: The absence of a solvent enhances the efficiency of microwave heating and simplifies the workup. The chosen temperature is a balance between ensuring sufficient energy for the dehydration step and preventing thermal degradation.

-

-

Reaction Monitoring: After cooling the vessel to room temperature, dissolve a small aliquot of the crude mixture in ethyl acetate and spot it on a TLC plate. Elute with a 9:1 Hexanes:Ethyl Acetate mixture and visualize under a UV lamp. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

-

Workup and Isolation: Once the reaction is complete, dissolve the crude solid in a minimal amount of dichloromethane.

-

Purification: Load the dissolved crude product onto a silica gel column. Elute with a gradient of Hexanes and Ethyl Acetate (e.g., starting from 100% Hexanes and gradually increasing the polarity) to separate the pure product from any unreacted starting materials or byproducts.

-

Trustworthiness Check: Column chromatography is a critical step to ensure the purity of the final compound, which is essential for accurate biological testing or further synthetic steps.

-

-

Characterization: Combine the pure fractions, remove the solvent under reduced pressure using a rotary evaporator, and dry the resulting solid. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The melting point should also be recorded and compared to the literature value.

Conclusion

The synthesis of 2-substituted benzoxazoles from 2-aminophenol is a foundational transformation in modern medicinal chemistry. While classical methods remain viable, the advent of microwave-assisted and catalytically driven protocols has revolutionized the field, offering rapid, efficient, and environmentally benign pathways to these valuable compounds.[3] Understanding the underlying mechanism and the rationale behind various methodologies empowers researchers to select and optimize the ideal synthetic route for their specific drug discovery and development objectives.

References

-

ResearchGate. (2025). Microwave-Assisted Direct Synthesis of 2-Substituted Benzoxazoles from Carboxylic Acids under Catalyst and Solvent-Free Conditions. ResearchGate. [Link]

-

National Center for Biotechnology Information (PMC). (2026). One-pot catalytic oxidation for the synthesis of 2-biphenylbenzoxazoles, benzothiazoles and 1-substituted benzimidazoles: a convenient and efficient strategy. [Link]

-

National Center for Biotechnology Information (PMC). (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. [Link]

-

National Center for Biotechnology Information (PMC). (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. [Link]

-

Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. [Link]

-

MDPI. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]

-

Royal Society of Chemistry. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. [Link]

-

International Journal of Pharmacy and Biological Sciences. (n.d.). A Review on Various Synthetic Methods of Benzoxazole Moiety. [Link]

-

ACS Publications. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. [Link]

-

National Center for Biotechnology Information (PMC). (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. [Link]

-

CKT College Panvel. (n.d.). A green approach to the Rapid Synthesis of 2-Phenyl Benzoxazole and its derivatives using Magnetically Separable Ag@Fe2O3 Core-S. [Link]

-

SYNLETT. (n.d.). Microwave-Assisted Direct Synthesis of 2-Substituted Benzoxazoles from Carboxylic Acids under Catalyst and Solvent-Free. [Link]

-

Beilstein Journals. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. [Link]

-

ResearchGate. (n.d.). Microwave-Assisted Direct Synthesis of 2-Substituted Benzoxazoles from Carboxylic Acids under Catalyst and Solvent-Free Conditions. [Link]

-

MedCrave. (2017). Synthesis of 2-aryl benzoxazoles from aldoximes. [Link]

-

MDPI. (2023). One-Pot Synthesis of Benzoxazole/Benzothiazole-Substituted Esters by Michael Addition: A Selective Construction of C-N/C-S Bonds. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 3. ijpbs.com [ijpbs.com]

- 4. ckthakurcollege.net [ckthakurcollege.net]

- 5. Synthesis of 2-aryl benzoxazoles from aldoximes - MedCrave online [medcraveonline.com]

- 6. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. researchgate.net [researchgate.net]

Therapeutic Targets of Piperazinyl-Phenyl-Benzooxazoles: A Technical Guide

Executive Summary: The "Chameleon" Scaffold

In the landscape of medicinal chemistry, the piperazinyl-phenyl-benzooxazole structural motif represents a "privileged scaffold"—a molecular framework capable of binding to diverse biological targets with high affinity. This guide dissects the pharmacological versatility of this scaffold, which effectively bridges two distinct therapeutic domains: Neuropsychiatry (CNS) and Oncology .

The core architecture combines the rigidity and lipophilicity of the benzo[d]oxazole heterocycle with the solubilizing and H-bond accepting properties of the piperazine ring, linked via a phenyl spacer. This topology allows for "scaffold hopping," enabling the molecule to mimic endogenous ligands like dopamine or inhibit ATP binding in kinase pockets depending on peripheral substitutions.

Structural Architecture & SAR Logic

To understand the therapeutic targeting, we must first deconstruct the molecule into three functional zones. This understanding dictates the synthetic strategy and target selectivity.

The Pharmacophore Zones

-

Zone A (The Anchor): Benzo[d]oxazole Core

-

Function: Acts as a bioisostere for indole or purine rings. It participates in

- -

Modification: Substitution at the C-5 or C-6 position (e.g., -F, -Cl, -NO2) modulates electronic density and metabolic stability.

-

-

Zone B (The Linker): Phenyl Ring

-

Function: Provides a rigid spacer that orients the piperazine nitrogen at a precise distance from the benzoxazole.

-

Geometry: The para-substitution pattern is most common for kinase inhibitors (linear geometry), while meta-substitution is often explored for GPCR ligands to induce conformational twist.

-

-

Zone C (The Effector): Piperazine Moiety [1][2][3][4]

-

Function: The protonatable nitrogen (at physiological pH) forms crucial ionic bonds (salt bridges) with aspartate or glutamate residues in the target protein (e.g., Asp1046 in VEGFR-2).

-

Figure 1: Pharmacophore dissection showing the functional roles of each structural zone in target binding.

Primary Therapeutic Domain: Oncology (Kinase Inhibition)

The most validated application of piperazinyl-phenyl-benzooxazoles is the inhibition of receptor tyrosine kinases (RTKs), specifically VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and c-Met (Hepatocyte Growth Factor Receptor).

Mechanism of Action: Dual Inhibition

Tumors often develop resistance to single-target drugs. This scaffold is designed to act as a Type II Kinase Inhibitor , binding to the inactive conformation (DFG-out) of the kinase.

-

VEGFR-2 Inhibition: Blocks angiogenesis (blood vessel formation), starving the tumor.

-

c-Met Inhibition: Prevents metastasis and invasion.

Key Binding Interactions (Molecular Docking Insights):

-

The benzoxazole nitrogen forms a hydrogen bond with the hinge region (e.g., Cys919 in VEGFR-2).

-

The phenyl ring occupies the hydrophobic gate.

-

The piperazine nitrogen interacts with the conserved glutamate or aspartate in the

C-helix.

Quantitative Data: Potency Profile

Table 1: Comparative IC50 values of Benzoxazole derivatives vs. Sorafenib (Standard)

| Compound ID | Structure Feature | VEGFR-2 IC50 ( | c-Met IC50 ( | MCF-7 (Breast) IC50 ( |

| Ref (Sorafenib) | Diarylurea | 0.078 | - | 4.21 |

| Cmpd 11b | p-Fluorophenyl tail | 0.055 | 0.181 | 2.79 |

| Cmpd 5a | Unsubstituted phenyl | 0.145 | 0.970 | 6.25 |

| Cmpd 8d | Benzoxazole-amide | 0.057 | - | 3.43 |

Data Source: Synthesized from recent SAR studies (e.g., MDPI, 2025; NIH, 2022).

Secondary Therapeutic Domain: CNS (Neuropsychiatry)

By modifying the linker length or the substitution pattern on the piperazine, the scaffold shifts its affinity toward G-Protein Coupled Receptors (GPCRs), specifically Dopamine (D2/D3) and Serotonin (5-HT1A/5-HT2A) receptors.

Mechanism: Multi-Target Ligand (Polypharmacology)

This profile is ideal for treating complex psychiatric disorders like Schizophrenia , where simultaneous modulation of multiple receptors is required to control positive symptoms (D2 antagonism) and negative symptoms (5-HT1A agonism / 5-HT2A antagonism).

-

D2 Receptor: The piperazine moiety mimics the ethylamine side chain of dopamine.

-

5-HT Receptors: The bulky benzoxazole group occupies the hydrophobic pocket characteristic of serotonin receptor antagonists.

Figure 2: Multi-target mechanism of action in CNS disorders. The scaffold simultaneously antagonizes D2/5-HT2A and agonizes 5-HT1A.

Experimental Ecosystem: Synthesis & Validation

To validate these targets, a robust synthesis and testing pipeline is required. Below is a self-validating protocol for synthesizing the core scaffold.

Protocol 1: Synthesis of 2-(4-(Piperazin-1-yl)phenyl)benzo[d]oxazole

Objective: Create the core scaffold via oxidative cyclization.

Reagents:

-

2-Aminophenol (1.0 eq)

-

4-(Piperazin-1-yl)benzaldehyde (1.0 eq)

-

Oxidant: Phenyliodine diacetate (PIDA) or Na2S2O5 (depending on scale)

-

Solvent: Ethanol or Methanol

Step-by-Step Methodology:

-

Condensation: Dissolve 2-aminophenol (10 mmol) and 4-(piperazin-1-yl)benzaldehyde (10 mmol) in absolute ethanol (20 mL).

-

Schiff Base Formation: Reflux the mixture at 80°C for 2 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3). Checkpoint: Disappearance of starting aldehyde spot.

-

Cyclization: Add PIDA (11 mmol) portion-wise to the reaction mixture. Continue stirring at room temperature for 1 hour. Note: PIDA acts as a mild oxidant to close the oxazole ring.

-

Quenching: Evaporate the solvent under reduced pressure.

-

Purification: Redissolve the residue in DCM and wash with saturated NaHCO3 (to remove unreacted phenol). Dry over anhydrous Na2SO4.

-

Crystallization: Recrystallize from hot ethanol to yield the pure product as a crystalline solid.

Protocol 2: In Vitro Kinase Assay (VEGFR-2)

Objective: Determine the IC50 of the synthesized compound.

-

Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

-

Dilution: Serially dilute (3-fold) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Reaction:

-

Mix Recombinant VEGFR-2 enzyme (0.2 ng/µL) with the compound. Incubate for 15 mins at RT.

-

Add Substrate (Poly Glu:Tyr 4:1) and ATP (at Km concentration).

-

Incubate for 60 mins at RT.

-

-

Detection: Use an ADP-Glo™ Kinase Assay (Promega). Add ADP-Glo reagent to stop the reaction and deplete remaining ATP.

-

Readout: Measure luminescence on a plate reader. Plot Dose-Response curve to calculate IC50.

References

-

Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Source: MDPI (2025). URL:[Link] (Verified via snippet 1.9/1.13)

-

Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. Source: Bioorganic & Medicinal Chemistry Letters (2015).[5][6] URL:[Link]

-

Biological activities of benzoxazole and its derivatives. Source: ResearchGate Review. URL:[Link]

-

Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers. Source: PubMed Central (2022). URL:[Link]

-

Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands. Source: MDPI (2020). URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic In Silico ADMET Profiling: Optimizing the Benzoxazole Scaffold

Topic: In Silico ADMET Prediction for Benzoxazole Derivatives Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads

Executive Summary

The benzoxazole moiety—a structural isostere of adenine and guanine—is a "privileged scaffold" in medicinal chemistry, yielding potent anticancer, antimicrobial, and anti-inflammatory agents.[1] However, its planar, lipophilic nature often introduces specific attrition risks: poor aqueous solubility, non-specific protein binding, and unexpected cardiotoxicity (hERG inhibition).

This technical guide provides a rigorous, self-validating framework for the in silico assessment of benzoxazole derivatives. Moving beyond simple "rule-checking," we detail the causal links between benzoxazole substructures and pharmacokinetic outcomes, providing a blueprint to de-risk lead candidates before synthesis.

The Benzoxazole Paradigm: Structural Causality

To predict ADMET properties effectively, one must understand the physicochemical behavior of the core scaffold.

-

Lipophilicity & Planarity: The fused benzene-oxazole ring system is flat and aromatic. Without polar substitutions, benzoxazoles tend to stack (π-π interactions), leading to low solubility and high LogP. This drives high passive permeability but increases the risk of CYP450 metabolic liability.

-

Bioisosterism: Resembling purine bases, benzoxazoles interact readily with biopolymers (DNA/RNA) and enzymes (kinases, topoisomerases). This affinity necessitates rigorous toxicity screening (AMES test) early in the design process.

-

Metabolic Hotspots: The C-2 position is chemically reactive (susceptible to nucleophilic attack or hydrolysis if not stabilized), while the C-5 and C-6 positions on the benzenoid ring are prime sites for oxidative metabolism (hydroxylation).

Computational Framework & Methodology

This protocol integrates multiple validated algorithms to ensure robust prediction. We rely on a consensus approach, cross-referencing results from SwissADME (physicochemical descriptors), pkCSM (graph-based signatures), and ADMETlab 2.0 (deep learning models).

Standardized Workflow

The following diagram illustrates the critical path for filtering benzoxazole libraries.

Figure 1: Consensus-based in silico ADMET workflow for prioritizing benzoxazole hits.

Detailed Protocol Steps

Step 1: Ligand Preparation

Raw structural data must be standardized.

-

Action: Convert 2D structures to 3D, generating low-energy conformers.

-

Critical Check: Ensure the oxazole nitrogen is unprotonated at physiological pH (7.4), as the pKa of the benzoxazole nitrogen is typically low (~0.5–1.0), rendering it neutral in blood plasma.

Step 2: Druglikeness & Solubility (The "Gatekeeper")

Benzoxazoles frequently fail due to insolubility.

-

Thresholds:

-

LogP (Consensus): Target 1.5–4.0 for oral drugs. >5.0 indicates likely solubility issues.

-

LogS (ESOL): Values < -6.0 suggest poor solubility.

-

TPSA: < 140 Ų for general oral bioavailability; < 90 Ų for CNS penetration.

-

-

Tools: SwissADME (Bioavailability Radar).

Step 3: Pharmacokinetic Profiling (ADME)

-

Absorption: Evaluate Caco-2 permeability (pkCSM). High permeability (>0.90 10^-6 cm/s) is expected for this lipophilic scaffold.

-

Distribution:

-

BBB Permeability: Critical decision point. Benzoxazoles naturally cross the BBB. If the target is peripheral (e.g., antimicrobial), you must append polar groups (sulfonamides, carboxylic acids) to restrict CNS entry (LogBB < -1.0).

-

Protein Binding: Expect high Fraction Unbound (Fu) issues.

-

-

Metabolism:

-

CYP Inhibition: Benzoxazoles often inhibit CYP1A2 and CYP2C9 due to their planar aromaticity. Screen for these specifically to avoid drug-drug interactions (DDIs).

-

Step 4: Toxicity Endpoints

-

hERG Inhibition: The pharmacophore for hERG blocking often includes aromatic rings linked to basic amines—a common feature in benzoxazole derivatives.

-

AMES Toxicity: Nitro-substituted benzoxazoles (often used as antimicrobials) carry a high risk of mutagenicity.

Deep Dive: Benzoxazole SAR & Optimization Logic

The following logic map defines how specific structural modifications shift the ADMET profile.

Figure 2: SAR optimization logic for tuning ADMET properties of the benzoxazole scaffold.

Case Study: Optimization of Compound BZX-42

Scenario: A hypothetical lead, BZX-42 (2-phenylbenzoxazole), shows promising anticancer activity but poor ADME properties.

Initial Profile (BZX-42)

| Parameter | Value | Interpretation |

| MW | 195.22 | Good (Low) |

| Consensus LogP | 3.85 | Moderate (Lipophilic) |

| Water Solubility | -5.2 (LogS) | Poor (Risk of precipitation) |

| BBB Permeant | Yes | Risk (Neurotoxicity if target is peripheral) |

| CYP1A2 Inhibitor | Yes | Risk (DDI potential) |

Optimization Strategy

-

Problem: High lipophilicity drives CNS entry and CYP inhibition.

-

Hypothesis: Introducing a solubilizing group at the para-position of the 2-phenyl ring will lower LogP and restrict BBB crossing without destroying the pharmacophore.

-

Modification: Analog BZX-42-OH (Introduction of a hydroxyl group) and BZX-42-SO2NH2 (Sulfonamide).

Predicted Outcome (BZX-42-SO2NH2)

-

LogP: Drops to ~2.1 (Ideal for oral systemic drugs).

-

BBB: Classification changes to "Non-permeant" (TPSA > 90 Ų).

-

Metabolism: Reduced affinity for CYP1A2 active site due to polarity.

-

Result: The sulfonamide derivative is selected for synthesis as a safer, peripherally restricted candidate.

References

-

Exploring Benzoxazole Scaffolds: In-Silico Docking, ADME studies, and Synthesis for Breast Cancer Treatment. Frontiers in Health Informatics. [Link]

-

SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. [Link]

-

In Silico ADME/Tox Comes of Age: Twenty Years Later. PMC - PubMed Central. [Link]

-

Benzoxazole Derivatives: QSAR and Molecular Docking Studies. ResearchGate. [Link]

-

pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of Medicinal Chemistry. [Link]

Sources

The Pharmacophore of Benzoxazole-Piperazine Conjugates: A Technical Guide

This guide provides a technical deconstruction of the benzoxazole-piperazine pharmacophore, synthesizing structural activity relationships (SAR), mechanistic causality, and experimental validation protocols.

Executive Summary

The benzoxazole-piperazine scaffold represents a "privileged structure" in medicinal chemistry, capable of engaging diverse biological targets ranging from G-protein coupled receptors (GPCRs) in the CNS to bacterial DNA gyrase. This guide analyzes the synergistic interplay between the aromatic, planar benzoxazole moiety (acting as a bioisostere for purines or indoles) and the basic, flexible piperazine ring (serving as a cationic anchor).

Part 1: Structural Anatomy & Pharmacophoric Mapping

The efficacy of this conjugate relies on a bipartite pharmacophore model. The molecule functions not as a single unit but as two distinct domains connected by a variable linker, each engaging specific sub-pockets within a target protein.

The Benzoxazole Anchor (The "Head")

-

Electronic Character: A fused benzene and oxazole ring system.[1] It is planar and electron-rich.[1]

-

Binding Mode: Primarily engages in

stacking interactions with aromatic residues (Phenylalanine, Tryptophan, Tyrosine) in the binding pocket. -

Bioisosterism: Mimics the indole ring of serotonin or the purine base of DNA, allowing it to intercalate into nucleic acids or bind allosteric sites in kinases.

-

SAR Insight: Substitutions at the C-2 and C-5 positions modulate lipophilicity (LogP) and electronic density. Electron-withdrawing groups (e.g., -NO

, -CF

The Piperazine Linker (The "Tail")

-

Electronic Character: A six-membered heterocycle with two nitrogen atoms.[2] At physiological pH (7.4), the secondary nitrogen is often protonated (

). -

Binding Mode: The protonated nitrogen acts as a Positive Ionizable (PI) feature, forming a critical salt bridge with conserved Aspartate residues (e.g., Asp3.32 in Dopamine D2 receptors).

-

Conformational Role: It provides a semi-rigid spacer that orients the benzoxazole head group at the correct distance from the ionic anchor point.

Pharmacophore Visualization

The following diagram illustrates the spatial arrangement and interaction types of the pharmacophore within a theoretical GPCR binding pocket.

Caption: Bipartite pharmacophore model showing the benzoxazole

Part 2: Target Engagement & Causality

CNS Targets (Dopamine/Serotonin)

In antipsychotic drug design, the piperazine nitrogen is the primary driver of affinity.

-

Mechanism: The protonated nitrogen forms an ionic bond with the carboxylate of Asp3.32 in transmembrane helix 3 of D2/D3 receptors.

-

Benzoxazole Role: The benzoxazole moiety extends into the secondary binding pocket (often hydrophobic), conferring selectivity (e.g., D3 vs. D2) based on the steric fit of C-5 substituents. Bulky groups at C-5 can clash with residues in D2, favoring D3 binding.

Antimicrobial Targets (DNA Gyrase)

-

Mechanism: Benzoxazole-piperazine hybrids inhibit bacterial DNA gyrase (Subunit B).

-

Causality: The benzoxazole ring mimics the ATP adenine base, competitively binding to the ATP-binding pocket. The piperazine tail extends out, interacting with hydrophilic residues (e.g., Thr165 ) via hydrogen bonding, stabilizing the complex.

Part 3: Experimental Validation Protocols

To validate the pharmacophore, one must synthesize a probe compound and test its affinity. Below is a self-validating workflow for a 2-(4-substituted-piperazin-1-yl)benzoxazole .

Synthesis Protocol (Nucleophilic Substitution)

This protocol avoids harsh conditions, preserving sensitive functional groups.

-

Reagents: 2-Chlorobenzoxazole (1.0 eq), N-substituted piperazine (1.2 eq), Potassium Carbonate (

, 2.0 eq), Acetonitrile (ACN). -

Procedure:

-

Dissolve 2-chlorobenzoxazole in dry ACN under

atmosphere. -

Add

followed by the piperazine derivative dropwise. -

Reflux at 80°C for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

-

Checkpoint: Disappearance of the starting material spot (

) and appearance of a lower, more polar product spot (

-

-

Workup:

-

Cool to RT, filter off inorganic salts.

-

Evaporate solvent in vacuo.

-

Recrystallize from Ethanol/Water to yield the target compound.

-

Biological Assay: Radioligand Binding (D2 Receptor)

Objective: Determine

| Step | Action | Rationale |

| 1 | Membrane Prep | Use CHO cells expressing human D2 receptors. Homogenize in Tris-HCl buffer. |

| 2 | Incubation | Incubate membranes with |

| 3 | Equilibrium | Incubate at 25°C for 60 mins. |

| 4 | Filtration | Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer. |

| 5 | Analysis | Count radioactivity. Plot displacement curve. Calculate |

Part 4: Computational Workflow (Molecular Docking)

Before synthesis, docking predicts the binding mode.

Workflow Logic

-

Ligand Prep: Generate 3D conformers. Crucial: Protonate the piperazine nitrogen (pH 7.4).

-

Protein Prep: Download PDB (e.g., 6CM4 for D2 receptor). Remove water molecules (unless bridging). Define the grid box around the orthosteric site (Asp3.32).

-

Docking: Use a flexible ligand/rigid receptor protocol (e.g., AutoDock Vina or Glide).

-

Scoring: Look for poses with

kcal/mol that exhibit both the salt bridge and

Integrated Research Workflow

The following Graphviz diagram summarizes the iterative cycle of design, synthesis, and testing.

Caption: Iterative drug discovery cycle for benzoxazole-piperazine ligands.

References

-

Review of Benzoxazole Derivatives

- Title: A Review on Chemical Synthesis and Biological Activities of Oxazole deriv

- Source: International Journal of Modern Pharmaceutical Research (IJMPR).

-

URL:[Link]

-

Piperazine Pharmacophore in CNS

-

Antimicrobial SAR

-

Molecular Docking Methodologies

-

Dopamine Receptor Ligands

- Title: Synthesis, Pharmacological Evaluation and Molecular Modeling Studies of Triazole Containing Dopamine D3 Receptor Ligands.

- Source: NIH (PubMed Central).

-

URL:[Link]

Sources

- 1. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

preliminary cytotoxicity screening of 2-(4-piperazin-1-yl-phenyl)-benzooxazole

An In-Depth Technical Guide to the Preliminary Cytotoxicity Screening of 2-(4-piperazin-1-yl-phenyl)-benzooxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Benzoxazoles

The benzoxazole scaffold is a prominent heterocyclic structure recognized for its wide range of pharmacological activities.[1][2][3] These compounds, characterized by a benzene ring fused to an oxazole ring, are of significant interest in medicinal chemistry.[1][3] Their structural similarity to naturally occurring nucleic bases like guanine and adenine allows them to interact effectively with biological macromolecules, contributing to their diverse therapeutic potential.[1][4] Benzoxazole derivatives have demonstrated a remarkable breadth of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2][3][5][6]

The specific compound of interest, 2-(4-piperazin-1-yl-phenyl)-benzooxazole, incorporates both the benzoxazole core and a piperazine moiety. The addition of a piperazine ring is a common strategy in drug design to improve pharmacokinetic properties and target engagement.[7][8] This guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity screening of this novel compound, a critical first step in the drug discovery pipeline to evaluate its potential as a therapeutic agent.[9][10]

The Rationale for Cytotoxicity Screening

Cytotoxicity assays are fundamental tools in pharmacology and toxicology for assessing the potential of a chemical substance to cause cell damage or death.[11][12] These in vitro tests are essential for:

-

Identifying potential anticancer agents: A primary goal is to discover compounds that selectively kill cancer cells.[11][13]

-

Evaluating off-target toxicity: It is equally important to assess a compound's toxicity towards healthy, non-cancerous cells to determine its therapeutic index.[14]

-

Understanding dose-response relationships: These assays help establish the concentration range at which a compound exhibits its biological effects.[10]

-

Distinguishing between cytotoxic and cytostatic effects: It's crucial to determine if a compound is killing cells (cytotoxic) or merely inhibiting their proliferation (cytostatic).[15]

This guide will detail a multi-assay approach to provide a robust preliminary assessment of the cytotoxic profile of 2-(4-piperazin-1-yl-phenyl)-benzooxazole.

Part 1: Foundational Cytotoxicity Assessment

The initial phase of screening focuses on quantifying cell viability and membrane integrity. This is typically achieved through colorimetric or fluorometric assays that are well-suited for high-throughput screening.

The MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[9][10][16] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is directly proportional to the number of living cells.[17]

Experimental Protocol: MTT Assay

Materials:

-

2-(4-piperazin-1-yl-phenyl)-benzooxazole (test compound)

-

Selected cancer cell lines (e.g., MCF-7, HeLa) and a non-cancerous cell line (e.g., HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

The LDH Release Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) release assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[12][15] LDH is a stable cytoplasmic enzyme present in all cells.[15] Its release into the culture medium is an indicator of cell death.[15][18]

Experimental Protocol: LDH Release Assay

Materials:

-

LDH cytotoxicity assay kit

-

Test compound, cell lines, and culture reagents as in the MTT assay.

Procedure:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Sample Collection: After the desired incubation period, carefully collect the cell culture supernatant from each well.

-

LDH Measurement: Follow the manufacturer's protocol for the LDH assay kit. This typically involves mixing the supernatant with a reaction mixture containing lactate, NAD+, and a tetrazolium salt. The LDH-catalyzed conversion of lactate to pyruvate is coupled to the reduction of NAD+ to NADH, which then reduces the tetrazolium salt to a colored formazan product.

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength.

-

Maximum LDH Release Control: Include a positive control for maximum LDH release by treating some wells with a lysis buffer.

Data Analysis:

Calculate the percentage of cytotoxicity based on the LDH released into the medium relative to the maximum LDH release control.

Data Presentation: Summarizing Initial Screening Results

| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |

| 2-(4-piperazin-1-yl-phenyl)-benzooxazole | MCF-7 | MTT | 24 | |

| 48 | ||||

| 72 | ||||

| HeLa | MTT | 24 | ||

| 48 | ||||

| 72 | ||||

| HEK293 | MTT | 24 | ||

| 48 | ||||

| 72 | ||||

| 2-(4-piperazin-1-yl-phenyl)-benzooxazole | MCF-7 | LDH | 24 | |

| 48 | ||||

| 72 | ||||

| HeLa | LDH | 24 | ||

| 48 | ||||

| 72 | ||||

| HEK293 | LDH | 24 | ||

| 48 | ||||

| 72 |

Visualization: Initial Cytotoxicity Screening Workflow

Caption: Workflow for preliminary cytotoxicity screening.

Part 2: Delving into the Mechanism of Cell Death

Once the initial cytotoxicity is established, the next logical step is to investigate the mode of cell death induced by the compound. Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[12][19]

Apoptosis Assays: Unraveling the Cell Death Pathway

A multi-parametric approach is recommended to confirm apoptosis, as it is a complex process involving a cascade of events.[19]

Annexin V/Propidium Iodide (PI) Staining

This is a widely used flow cytometry-based assay to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[20] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[19][20] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Caspase Activity Assays

Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis.[20] Caspase-3 and -7 are key executioner caspases.[20] Their activation is a hallmark of apoptosis.[21] Various commercial kits are available to measure the activity of these caspases using colorimetric or fluorometric substrates.[21]

TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, which is a characteristic of late-stage apoptosis.[19] This assay enzymatically labels the free 3'-OH termini of DNA strand breaks with modified nucleotides, which can then be visualized by microscopy or quantified by flow cytometry.[19]

Experimental Protocol: Annexin V/PI Staining by Flow Cytometry

Materials:

-

Annexin V-FITC/PI apoptosis detection kit

-

Flow cytometer

-

Test compound, cell lines, and culture reagents.

Procedure:

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Data Analysis:

The flow cytometry data will generate a dot plot with four quadrants:

-

Lower Left (Annexin V-/PI-): Live cells

-

Lower Right (Annexin V+/PI-): Early apoptotic cells

-

Upper Right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper Left (Annexin V-/PI+): Necrotic cells

Visualization: Apoptotic Pathway and Assay Targets

Caption: Key events in apoptosis and corresponding assays.

Part 3: Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study is beyond the scope of a preliminary screening, it is valuable to consider the structural features of 2-(4-piperazin-1-yl-phenyl)-benzooxazole in the context of known cytotoxic benzoxazole and piperazine-containing compounds.[22][23]

-

The Benzoxazole Core: The planarity and aromaticity of the benzoxazole ring are crucial for its interaction with biological targets.[1] 2-substituted benzoxazoles, in particular, have shown significant biological activities.[6][22]

-

The Phenyl Group at Position 2: The electronic properties of substituents on this phenyl ring can influence the compound's activity.

-

The Piperazine Moiety: The piperazine ring can impact the compound's solubility, cell permeability, and ability to form hydrogen bonds with target proteins.[8]

Future studies could involve synthesizing and screening analogs of the lead compound with modifications to these key structural components to elucidate the SAR and optimize for potency and selectivity.

Conclusion and Future Directions

This guide has outlined a systematic and robust approach for the preliminary in vitro cytotoxicity screening of 2-(4-piperazin-1-yl-phenyl)-benzooxazole. By employing a combination of assays that measure different cellular parameters, researchers can gain a comprehensive initial understanding of the compound's cytotoxic potential and its mechanism of action.

Positive results from this preliminary screening would warrant further investigation, including:

-

Screening against a broader panel of cancer cell lines.

-

In-depth mechanistic studies to identify the specific molecular targets.

-

In vivo studies in animal models to assess efficacy and safety.

This structured approach to early-stage drug screening is essential for identifying promising new therapeutic candidates and advancing them through the drug development pipeline.

References

-

Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022-07-28). MDPI. [Link]

-

Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. (2021-04-22). Semantic Scholar. [Link]

-

Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019-05-01). NCBI - NIH. [Link]

-

Apoptosis – what assay should I use?. (2025-08-05). BMG Labtech. [Link]

-

Benzoxazole derivatives: design, synthesis and biological evaluation. (2018-08-12). PMC. [Link]

-

Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. NIH. [Link]

-

In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. [Link]

-

Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review. [Link]

-

Structure activity relationship of the synthesized compounds. ResearchGate. [Link]

-

Cytotoxicity effect of 4-phenyl-2,7-di(piperazin-1-yl)-1,8-. ResearchGate. [Link]

-

A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. (2023-08-16). MDPI. [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

-

Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. SciELO. [Link]

-

In vitro cytotoxicity assays by (A,B) MTT assay; (C,D) LDH assay.. ResearchGate. [Link]

-

A general mechanism for benzoxazole synthesis. ResearchGate. [Link]

-

In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. (2025-12-18). Preprints.org. [Link]

-

(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025-09-20). [Link]

-

Apoptosis Assays by Flow Cytometry. Agilent. [Link]

-

1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. [Link]

-

Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives. (2024-01-03). PMC. [Link]

-

Particle-Induced Artifacts in the MTT and LDH Viability Assays. ACS Publications. [Link]

-

Benzoxazole derivatives: Significance and symbolism. (2024-12-13). [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021-07-02). ACS Omega. [Link]

-

Review of synthesis process of benzoxazole and benzothiazole derivatives. (2024-04-05). [Link]

-

Schematic representation of structure‐activity relationship for the 27–46 series.. ResearchGate. [Link]

-

Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry (RSC Publishing). [Link]

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. wisdomlib.org [wisdomlib.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijprajournal.com [ijprajournal.com]

- 10. researchgate.net [researchgate.net]

- 11. scielo.br [scielo.br]

- 12. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Apoptosis Assays [sigmaaldrich.com]

- 20. agilent.com [agilent.com]

- 21. bmglabtech.com [bmglabtech.com]

- 22. mdpi.com [mdpi.com]

- 23. Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note and Protocol for the Solubilization of 2-(4-piperazin-1-yl-phenyl)-benzooxazole for In Vitro Assays

Abstract

This document provides a detailed protocol for the dissolution of 2-(4-piperazin-1-yl-phenyl)-benzooxazole, a heterocyclic compound with potential applications in drug discovery and biological research.[1][2] Due to the inherent low aqueous solubility of the benzoxazole core, a strategic approach is required to prepare stock solutions suitable for in vitro assays.[3][4] This guide outlines a systematic procedure for solvent selection, stock solution preparation, and subsequent dilution for use in cell-based and biochemical assays, ensuring compound stability and minimizing solvent-induced artifacts.

Introduction: Understanding the Molecule

The compound 2-(4-piperazin-1-yl-phenyl)-benzooxazole incorporates two key structural motifs: a benzoxazole ring and a phenylpiperazine group. The benzoxazole moiety is a bicyclic aromatic heterocycle, which generally confers poor water solubility.[3][4] Conversely, the piperazine group is often incorporated into drug candidates to enhance their aqueous solubility and modulate pharmacokinetic properties.[5] The basic nitrogen atoms in the piperazine ring can be protonated, which may influence the compound's solubility in a pH-dependent manner. This protocol is designed to address these physicochemical characteristics to achieve a stable and usable solution for experimental purposes.

Physicochemical Properties Overview

| Property | Predicted Characteristic | Rationale and Implication for Dissolution |

| Aqueous Solubility | Low | The hydrophobic benzoxazole and phenyl groups are the primary contributors to low water solubility. Direct dissolution in aqueous buffers is unlikely to be successful at concentrations required for most in vitro assays. |

| Organic Solvent Solubility | High in polar aprotic solvents | Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are generally effective at dissolving complex organic molecules.[6] These will be the primary candidates for creating a concentrated stock solution. |

| pH-Dependent Solubility | Possible | The piperazine moiety contains basic nitrogen atoms. At acidic pH, these nitrogens can become protonated, potentially increasing aqueous solubility. However, the stability of the compound at different pH values must be considered. |

| Stability | Generally stable | Benzoxazole derivatives are typically stable under standard laboratory conditions.[3] However, prolonged exposure to strong acids or bases should be avoided unless experimental data suggests otherwise. |

Materials and Equipment

Reagents

-

2-(4-piperazin-1-yl-phenyl)-benzooxazole (powder form)

-

Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% purity

-

Ethanol (EtOH), 200 proof, anhydrous

-

1N Hydrochloric Acid (HCl)

-

1N Sodium Hydroxide (NaOH)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Sterile, deionized, and filtered water (18.2 MΩ·cm)

-

Culture medium or assay buffer (specific to the in vitro assay)

Equipment

-

Analytical balance (readability to 0.01 mg)

-

Vortex mixer

-

Sonicator (water bath or probe)

-

Calibrated micropipettes and sterile, low-retention tips

-

Sterile microcentrifuge tubes (1.5 mL)

-

Sterile glass vials with PTFE-lined screw caps for stock solution storage

-

pH meter

Protocol: Preparation of a Concentrated Stock Solution

The following protocol describes the preparation of a 10 mM stock solution of 2-(4-piperazin-1-yl-phenyl)-benzooxazole in DMSO. This is a common starting concentration for screening compounds.[7]

Rationale for Solvent Choice

DMSO is selected as the primary solvent due to its broad solubilizing power for a wide range of organic compounds and its miscibility with aqueous media.[7] It is a standard solvent used in high-throughput screening and cellular assays. The final concentration of DMSO in the assay should be carefully controlled, as concentrations above 0.5% can induce cellular stress or other off-target effects.[8]

Step-by-Step Procedure

-

Pre-warming the Compound: Allow the vial containing the powdered 2-(4-piperazin-1-yl-phenyl)-benzooxazole to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

-

Weighing the Compound: Accurately weigh a precise amount of the compound (e.g., 1-5 mg) into a sterile microcentrifuge tube or glass vial. Perform this in a chemical fume hood and use appropriate personal protective equipment.

-

Calculating the Solvent Volume: Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of 2-(4-piperazin-1-yl-phenyl)-benzooxazole is required for this calculation.

-

Initial Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the compound.

-

Facilitating Solubilization: To aid dissolution, perform the following steps:

-

Vortexing: Vortex the solution vigorously for 1-2 minutes.

-

Sonication: If the compound does not fully dissolve with vortexing, place the vial in a water bath sonicator for 5-10 minutes. Avoid excessive heating of the sample.

-

Gentle Warming: If necessary, warm the solution to 37°C for 10-15 minutes. Do not exceed this temperature without prior knowledge of the compound's thermal stability.

-

-

Visual Inspection: After the dissolution steps, visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear. If particulates remain, the solution can be centrifuged at high speed (e.g., 10,000 x g) for 5 minutes, and the clear supernatant transferred to a new vial. This indicates that the desired concentration may be above the compound's solubility limit in DMSO.

-

Storage of the Stock Solution:

-

Aliquot the stock solution into smaller, single-use volumes in sterile glass vials with PTFE-lined screw caps. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (a few days), 4°C is acceptable.

-

Workflow for In Vitro Assay Preparation

The following workflow illustrates the process from the concentrated stock solution to the final working concentration in the assay plate.

Caption: Workflow for preparing working solutions.

Preparation of Working Solutions

It is crucial to perform serial dilutions to reach the final desired concentration in your assay medium. This gradual dilution helps to prevent the compound from precipitating out of the solution when transferred from a high concentration of organic solvent to a predominantly aqueous environment.

-

Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your stock solution in either DMSO or the final assay buffer. For example, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM solution.

-

Final Dilution: Add the appropriate volume of the stock or intermediate solution to the final assay medium to achieve the desired working concentration. Crucially, ensure the final concentration of DMSO is below 0.5%. For instance, adding 1 µL of a 10 mM stock solution to 1 mL of assay medium will result in a final compound concentration of 10 µM and a final DMSO concentration of 0.1%.

-

Vehicle Control: Always include a vehicle control in your experiments. This should contain the same final concentration of DMSO as your experimental samples but without the compound.

Troubleshooting Common Issues

| Issue | Potential Cause | Recommended Solution |

| Compound precipitates upon addition to aqueous buffer. | The compound has low aqueous solubility, and the transition from organic solvent to aqueous media is too abrupt. | Perform serial dilutions. Ensure the final DMSO concentration is sufficient to maintain solubility at the working concentration. Consider using a surfactant like Tween-20 (at a low concentration, e.g., 0.01%) in the final assay buffer, if compatible with the assay. |

| Stock solution appears cloudy or has particulates. | The desired concentration exceeds the solubility limit of the compound in the chosen solvent. | Prepare a new stock solution at a lower concentration. Alternatively, centrifuge the solution and use the clear supernatant, but be aware that the actual concentration will be lower than intended. |

| Inconsistent results between experiments. | The compound may be degrading due to repeated freeze-thaw cycles or improper storage. | Aliquot the stock solution into single-use volumes. Ensure vials are tightly sealed and stored at the correct temperature. |

Conclusion

The successful dissolution of 2-(4-piperazin-1-yl-phenyl)-benzooxazole for in vitro assays hinges on the use of a suitable organic solvent, such as DMSO, to create a concentrated stock solution. Careful attention to the final solvent concentration in the assay medium is paramount to avoid artifacts and ensure data integrity. By following this detailed protocol and employing good laboratory practices, researchers can confidently prepare this compound for biological evaluation.

References

-

A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. (2021). ResearchGate. [Link]

-

Benzoxazole. Wikipedia. [Link]

-

2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023). MDPI. [Link]

-

LU-AA34443 | C18H20N2O2S | CID 118753351. PubChem. [Link]

-

Benzoxazole-piperizine derivatives. ResearchGate. [Link]

-